molecular formula C5H5NO3 B8583384 3-(Hydroxymethyl)-1H-pyrrole-2,5-dione CAS No. 61892-73-7

3-(Hydroxymethyl)-1H-pyrrole-2,5-dione

Cat. No.: B8583384
CAS No.: 61892-73-7
M. Wt: 127.10 g/mol
InChI Key: APKSTKKPFBLQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)-1H-pyrrole-2,5-dione is a pyrrole-2,5-dione (maleimide) derivative featuring a hydroxymethyl (-CH2OH) substituent at the 3-position. Pyrrole-2,5-diones are known for their diverse biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial properties . The hydroxymethyl group likely enhances hydrophilicity and hydrogen-bonding capacity, influencing solubility and target interactions.

Properties

CAS No.

61892-73-7

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

3-(hydroxymethyl)pyrrole-2,5-dione

InChI

InChI=1S/C5H5NO3/c7-2-3-1-4(8)6-5(3)9/h1,7H,2H2,(H,6,8,9)

InChI Key

APKSTKKPFBLQBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC1=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among pyrrole-2,5-dione derivatives include substituents at the 3- and 4-positions (Table 1). These modifications significantly alter physicochemical properties and biological activities:

Table 1: Structural and Physical Properties of Selected Pyrrole-2,5-dione Derivatives
Compound Name Substituents (Position 3/4) Melting Point (°C) Yield (%) Purity (%) Key Biological Activity Source
SB216763 (3-(2,4-Dichlorophenyl)-4-(1-methylindol-3-yl)) 2,4-Dichlorophenyl / 1-methylindole N/A N/A N/A GSK-3 inhibition, anti-fibrotic
Compound 9 () Benzofuran-3-yl / 1-(2-methoxyethyl)indole N/A N/A 98.4 GSK-3 inhibition
Compound 7c () Benzo[d]isoxazol-3-yl / 5-bromoindole 180–182 21.3 N/A Not specified
3-Amino-1-methyl-1H-pyrrole-2,5-dione () Amino / Methyl N/A N/A N/A Pharmaceutical intermediate
5-Hydroxymethylfurfural () Hydroxymethyl (furan derivative) N/A N/A N/A Antitumor activity

Notes:

  • Hydroxymethyl Group : While direct data on 3-(Hydroxymethyl)-1H-pyrrole-2,5-dione is sparse, analogues like 5-hydroxymethylfurfural () demonstrate increased solubility and antioxidant properties .

Key Observations :

  • Hydroxymethyl vs. Halogenated Groups: Halogenated derivatives (e.g., SB216763) show strong kinase inhibition, whereas hydroxymethyl groups may favor solubility-dependent activities like antioxidant or immunomodulatory effects .
  • Morpholinoalkyl Chains (): Enhance pharmacokinetic properties by improving solubility and bioavailability .

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